4-Hydroxy-3,5-dipropylbenzamide
Description
4-Hydroxy-3,5-dipropylbenzamide is a synthetic aromatic amide derivative featuring a central benzamide core substituted with hydroxy (-OH) and two propyl (-CH₂CH₂CH₃) groups at positions 3 and 3. However, its specific physicochemical and biological properties require further empirical investigation.
Properties
CAS No. |
100243-36-5 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
4-hydroxy-3,5-dipropylbenzamide |
InChI |
InChI=1S/C13H19NO2/c1-3-5-9-7-11(13(14)16)8-10(6-4-2)12(9)15/h7-8,15H,3-6H2,1-2H3,(H2,14,16) |
InChI Key |
BJOJLTXWCSLMED-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=CC(=C1O)CCC)C(=O)N |
Canonical SMILES |
CCCC1=CC(=CC(=C1O)CCC)C(=O)N |
Other CAS No. |
100243-36-5 |
Synonyms |
3,5-Dipropyl-4-hydroxybenzamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 4-hydroxy-3,5-dipropylbenzamide and related compounds from the evidence:
Functional Group Impact
- Amide vs. Aldehyde/Carboxylic Acid : The amide group in 4-hydroxy-3,5-dipropylbenzamide may improve metabolic stability compared to aldehydes (e.g., syringaldehyde), which are prone to oxidation, or carboxylic acids (e.g., 4-hydroxybenzoic acid), which ionize at physiological pH, reducing bioavailability .
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